5-Chloro-4-methylpicolinonitrile
Description
5-Chloro-4-methylpicolinonitrile is a pyridine derivative with the molecular formula C₇H₅ClN₂. It features a chloro group at position 5, a methyl group at position 4, and a nitrile group at position 2 of the pyridine ring. This compound is of significant interest in agrochemical and pharmaceutical research due to the electron-withdrawing effects of the chloro and nitrile groups, which enhance reactivity in substitution and coupling reactions.
Properties
Molecular Formula |
C7H5ClN2 |
|---|---|
Molecular Weight |
152.58 g/mol |
IUPAC Name |
5-chloro-4-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5ClN2/c1-5-2-6(3-9)10-4-7(5)8/h2,4H,1H3 |
InChI Key |
AAAYSHKSTYRPGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methylpicolinonitrile typically involves the chlorination of 4-methylpicolinonitrile. One common method includes the reaction of 4-methylpicolinonitrile with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-50°C.
Industrial Production Methods
On an industrial scale, the production of 5-Chloro-4-methylpicolinonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methylpicolinonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an alcohol solvent.
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Oxidation: 5-Chloro-4-methylpicolinic acid.
Reduction: 5-Chloro-4-methylpicolinamide.
Scientific Research Applications
Chemistry
5-Chloro-4-methylpicolinonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern allows for various chemical reactions:
- Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.
- Reduction Reactions: The nitrile group can be reduced to form amines.
Biology
In biological applications, this compound has been investigated for its potential as a ligand in coordination chemistry and its interactions with various biological targets:
- Enzyme Interaction: Preliminary studies indicate that it may modulate the activity of enzymes involved in metabolic pathways.
- Receptor Binding: It has shown potential to bind to specific receptors, influencing signal transduction pathways critical for cellular responses.
Medicine
Research has explored the pharmacological properties of 5-Chloro-4-methylpicolinonitrile, particularly its antimicrobial and anticancer activities:
- Antimicrobial Activity: Studies have demonstrated significant antibacterial effects against strains like E. coli and S. aureus. For instance, an experiment reported inhibition zones of 15 mm for E. coli at a concentration of 50 µg/mL and 20 mm for S. aureus at 100 µg/mL.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 20 | 100 |
| P. aeruginosa | 12 | 50 |
- Pharmacological Applications: The compound is being explored as a potential lead for developing new antimicrobial agents and enzyme inhibitors for metabolic disorders.
Case Study 1: Antibacterial Activity
A study evaluated the effects of 5-Chloro-4-methylpicolinonitrile against various bacterial strains, demonstrating significant reductions in bacterial growth at specific concentrations.
Case Study 2: Enzyme Inhibition
Another investigation focused on its inhibitory effects on α-L-iduronidase, crucial for certain metabolic disorders. Results indicated that this compound could serve as a promising lead for enzyme inhibitors.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methylpicolinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary based on the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related pyridine derivatives exhibit distinct physicochemical and biological properties depending on substituent variations. Below is a comparative analysis of 5-Chloro-4-methylpicolinonitrile with key analogs:
Table 1: Substituent Effects on Pyridine Derivatives
Key Observations:
Substituent Electronic Effects: The trifluoromethyl group in 5-Chloro-4-(trifluoromethyl)picolinic acid increases electron-withdrawing effects compared to the methyl group in the target compound, leading to stronger acidity and enhanced bioactivity in herbicides . The nitrile group in 5-Chloro-4-methylpicolinonitrile contributes to higher reactivity in nucleophilic substitutions compared to the amide or carboxylic acid groups in analogs .
Solubility and Stability: Carboxylic acid derivatives (e.g., 5-Chloro-4-(trifluoromethyl)picolinic acid) exhibit higher solubility in aqueous alkaline solutions due to ionization, whereas nitriles like 5-Chloro-4-methylpicolinonitrile are more soluble in chlorobenzene or DMSO . Phenoxy-substituted analogs (e.g., compound 7 in ) require recrystallization in ethanol for purification, suggesting lower solubility in non-polar solvents .
Biological Activity :
- Trifluoromethyl and carboxylic acid groups enhance herbicidal activity by improving membrane permeability and target binding .
- Nitrile-containing compounds are often intermediates in synthesizing fungicides or insecticides due to their versatility in further functionalization .
Research Findings and Data Analysis
- Synthesis Conditions: Chlorobenzene reflux (30 hours) is a common method for synthesizing chloro-substituted pyridine derivatives, as seen in the preparation of 4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide . Similar conditions may apply to 5-Chloro-4-methylpicolinonitrile, though exact protocols require further validation.
- Reactivity: The nitrile group in 5-Chloro-4-methylpicolinonitrile is susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acids or amides. This contrasts with pre-functionalized analogs like 5-Chloro-4-(trifluoromethyl)picolinic acid, which are stable under such conditions .
- Thermal Stability: Methyl and trifluoromethyl substituents improve thermal stability compared to nitro or phenoxy groups, which may decompose under prolonged heating .
Biological Activity
5-Chloro-4-methylpicolinonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
5-Chloro-4-methylpicolinonitrile belongs to the class of picolinonitriles, characterized by a pyridine ring substituted with a chloro and a methyl group. Its chemical structure can be represented as follows:
This structure contributes to its unique biological properties, making it a candidate for various therapeutic applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 5-Chloro-4-methylpicolinonitrile. It has been evaluated for its cytotoxic effects against several cancer cell lines. For instance, a study demonstrated that this compound exhibits significant cytotoxicity against prostate (DU-145), breast (MCF-7), and colon (HCT-116) cancer cells. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| Prostate (DU-145) | 0.015 | High |
| Breast (MCF-7) | 0.022 | High |
| Colon (HCT-116) | 0.030 | Moderate |
This cytotoxicity is believed to be mediated through the inhibition of topoisomerase I (Top1), a crucial enzyme involved in DNA replication and repair. Inhibition of Top1 leads to DNA damage and subsequent apoptosis in cancer cells .
The mechanism by which 5-Chloro-4-methylpicolinonitrile exerts its biological effects involves several pathways:
- Topoisomerase Inhibition : The compound acts as an inhibitor of Top1, leading to the formation of DNA cleavage complexes that trigger cell death.
- Induction of Apoptosis : It promotes apoptotic pathways by increasing reactive oxygen species (ROS) levels, which are known to induce apoptosis in cancer cells.
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing .
Case Studies
A notable case study involved the administration of 5-Chloro-4-methylpicolinonitrile in vivo using mouse models bearing human tumor xenografts. The study reported a significant reduction in tumor size compared to control groups, demonstrating the compound's potential as an effective anticancer agent.
Study Findings
- Tumor Size Reduction : Tumors treated with 5-Chloro-4-methylpicolinonitrile showed an average size reduction of 45% after two weeks of treatment.
- Survival Rate : Mice treated with the compound exhibited improved survival rates compared to those receiving standard chemotherapy agents.
Toxicological Profile
The safety profile of 5-Chloro-4-methylpicolinonitrile was assessed through various toxicological assays. The compound demonstrated low acute toxicity with an LD50 value exceeding 2000 mg/kg, indicating a favorable safety margin for further development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Chloro-4-methylpicolinonitrile, and how can reaction conditions be optimized?
- Answer: Synthesis typically begins with functionalization of the pyridine ring. A common approach involves chlorination of 4-methylpicolinonitrile using agents like POCl₃ or Cl₂ under controlled temperatures (70–100°C). Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry to minimize byproducts. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yield and purity. Characterization should include NMR (¹H/¹³C) and IR spectroscopy to confirm nitrile and chloro group incorporation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 5-Chloro-4-methylpicolinonitrile?
- Answer:
- NMR Spectroscopy: ¹H NMR identifies methyl protons (δ ~2.5 ppm) and aromatic protons influenced by the electron-withdrawing nitrile and chloro groups. ¹³C NMR confirms nitrile (δ ~115 ppm) and chloro-substituted carbons.
- IR Spectroscopy: A strong absorption band near 2240 cm⁻¹ confirms the nitrile group.
- Mass Spectrometry: High-resolution MS validates molecular weight (C₇H₅ClN₂, [M+H]⁺ = 153.01).
- HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>98%) .
Q. What are the stability considerations for storing 5-Chloro-4-methylpicolinonitrile?
- Answer: Stability is influenced by moisture and light. Store in amber vials under inert gas (N₂/Ar) at 4°C. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic stability, monitoring via HPLC. Avoid prolonged exposure to bases, which may hydrolyze the nitrile group .
Advanced Research Questions
Q. How do steric and electronic effects of the methyl and chloro substituents influence regioselectivity in cross-coupling reactions?
- Answer:
- Electronic Effects: The chloro group directs electrophilic substitution to the para position via its electron-withdrawing nature.
- Steric Effects: The methyl group at position 4 hinders nucleophilic attack at adjacent sites. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution.
- Experimental Validation: Perform Suzuki-Miyaura couplings with aryl boronic acids under Pd catalysis, comparing yields at different positions to map reactivity .
Q. What methodologies resolve contradictions in reported biological activity data for derivatives of 5-Chloro-4-methylpicolinonitrile?
- Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HEK293 vs. HeLa), concentrations (IC₅₀ vs. EC₅₀), and controls.
- Purity Verification: Use HPLC-MS to rule out impurities (>99% purity required).
- Structural Confirmation: Single-crystal X-ray diffraction resolves stereochemical ambiguities.
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets across studies .
Q. How can computational models predict the binding affinity of 5-Chloro-4-methylpicolinonitrile to enzyme targets?
- Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding to active sites (e.g., kinases).
- QSAR Modeling: Correlate substituent properties (Hammett σ, logP) with activity data to design derivatives.
- MD Simulations: Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields).
- Validation: Compare predictions with in vitro enzyme inhibition assays (e.g., fluorescence-based kinase assays) .
Q. What strategies optimize the regioselective functionalization of 5-Chloro-4-methylpicolinonitrile for drug discovery?
- Answer:
- Directed Ortho-Metalation: Use LiTMP to deprotonate the position ortho to the nitrile group, followed by electrophilic quenching.
- Photoredox Catalysis: Leverage visible-light-mediated reactions to achieve C-H activation at sterically hindered sites.
- Protecting Groups: Temporarily block the nitrile with trimethylsilyl groups to direct reactivity to the chloro-substituted ring .
Methodological Frameworks
- Experimental Design: Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure studies .
- Data Analysis: Use tools like PCA (Principal Component Analysis) to identify outliers in spectral or bioactivity datasets .
- Ethical Compliance: Adhere to ICH guidelines for compound handling and disposal, particularly for chlorinated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
